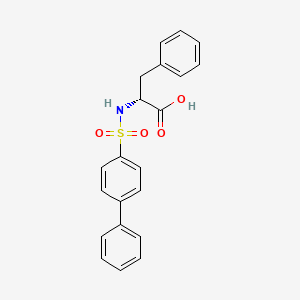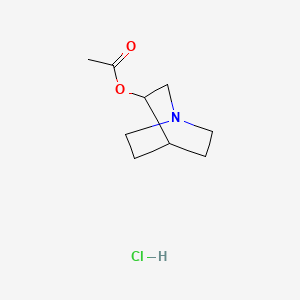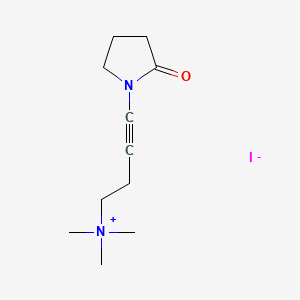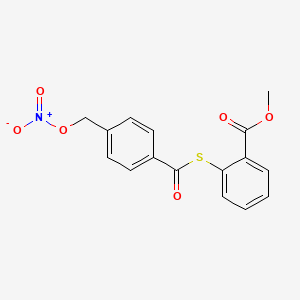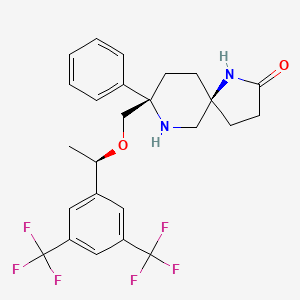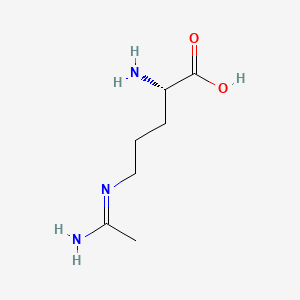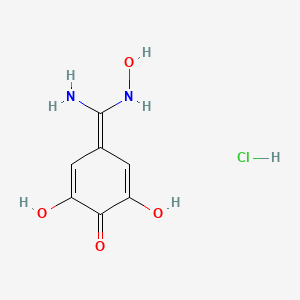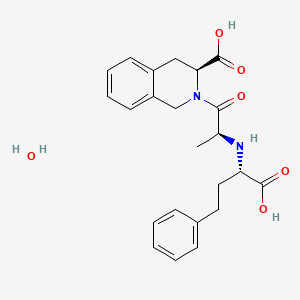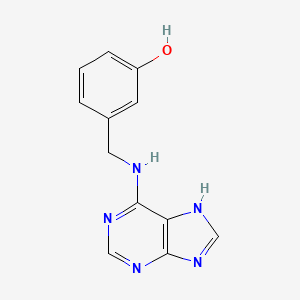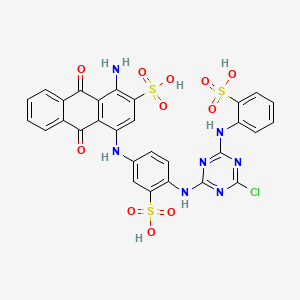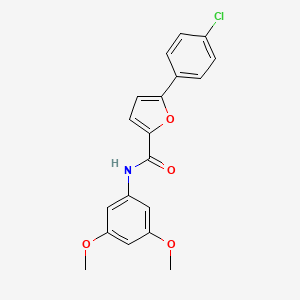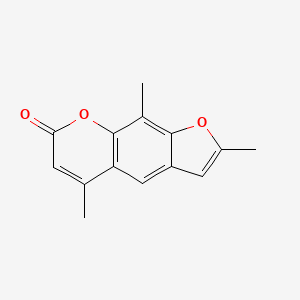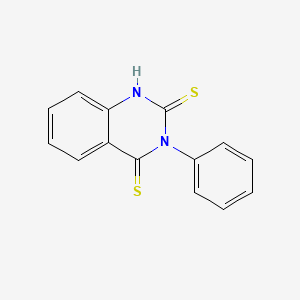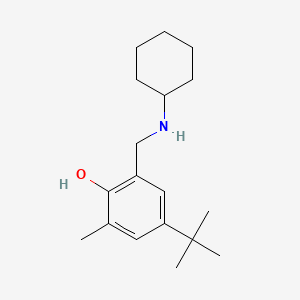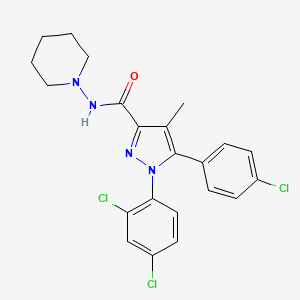
Rimonabant
Descripción general
Descripción
Rimonabant es un compuesto sintético que se desarrolló como un fármaco anoréxico contra la obesidad. Funciona como un agonista inverso para el receptor cannabinoide CB1. Inicialmente aprobado en Europa en 2006, posteriormente se retiró del mercado debido a graves efectos secundarios psiquiátricos. This compound nunca fue aprobado para su uso en los Estados Unidos .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Rimonabant ejerce sus efectos actuando como un agonista inverso para el receptor cannabinoide CB1. Este receptor es parte del sistema endocannabinoide, que juega un papel importante en la regulación del apetito, el metabolismo y el equilibrio energético. Al bloquear el receptor CB1, this compound reduce el apetito y la ingesta de alimentos, lo que lleva a la pérdida de peso. El compuesto también mejora el metabolismo de los lípidos y la glucosa .
Análisis Bioquímico
Biochemical Properties
Rimonabant is a specific CB1 cannabinoid receptor antagonist . There is considerable evidence that the endocannabinoid (endogenous cannabinoid) system plays a significant role in appetitive drive and associated behaviors . It is therefore reasonable to hypothesize that the attenuation of the activity of this system would have therapeutic benefit in treating disorders that might have a component of excess appetitive drive or over-activity of the endocannabinoid system, such as obesity, ethanol and other drug abuse, and a variety of central nervous system and other disorders .
Cellular Effects
This compound has been shown to reduce both tumor differentiated cells and colon cancer stem cells proliferation and to control their survival in long term cultures . Interestingly, in ex vivo model of wild type human organoids, retaining both architecture and heterogeneity of original tissue, this compound showed no toxicity against cells from healthy colon epithelium .
Temporal Effects in Laboratory Settings
Most efficacy measures improved during the 4-week placebo run-in period, except that HDL cholesterol decreased as expected in the early phase of a hypocaloric diet . After 1 year of randomized treatment, changes from baseline with 20 mg this compound in the nondiabetic population were as follows: body weight −6.5 kg, waist circumference −6.4 cm, HDL cholesterol +16.4%, triglycerides −6.9%, fasting insulin −0.6 μU/ml, and homeostasis model assessment for insulin resistance (HOMA-IR) −0.2 (all P < 0.001 vs. placebo) .
Dosage Effects in Animal Models
In animal models, this compound has been shown to lead to decreased appetite and food intake . Clinical studies have shown that this compound 20 mg once daily produces significant decreases in weight and waist circumference in obese human subjects and improves the lipid profile and glucose control .
Metabolic Pathways
The endocannabinoid system regulates energy homeostasis through G protein–coupled cannabinoid-1 receptors located in the central nervous system and in various peripheral tissues, including adipose tissue, muscle, the gastrointestinal tract, and the liver . While peripheral cannabinoid-1 receptor activation decreases adiponectin production in adipocytes, central cannabinoid-1 receptor activation in preclinical studies stimulates eating, decreases muscle, and stimulates hepatic and adipose tissue lipogenic pathways in animal models of obesity .
Transport and Distribution
This compound is extensively distributed into peripheral tissues . Consequently, BMI is a major determinant of some of the pharmacokinetic parameters of this compound .
Subcellular Localization
The role of Lgr5 subcellular localization and trafficking is still an open question . Emerging evidence suggested that in the absence of endogenous ligands, Lgr5 is constitutively internalized through a clathrin-dependent mechanism that drives it to the trans-Golgi network .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Rimonabant se sintetiza a través de un proceso de varios pasos. Los pasos clave incluyen la formación de un anillo de pirazol y la funcionalización posterior. La síntesis comienza con la condensación de clorhidrato de 2,4-diclorofenilhidrazina con acetoacetato de etilo para formar una hidrazona. Este intermedio se cicla para formar el anillo de pirazol.
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de reacciones de alto rendimiento y métodos de purificación eficientes para garantizar la pureza y la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: Rimonabant experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de productos de degradación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.
Sustitución: Las reacciones de sustitución pueden ocurrir en los anillos aromáticos, lo que lleva a la formación de diferentes derivados
Reactivos y condiciones comunes:
Oxidación: El peróxido de hidrógeno (3.0% v/v) se utiliza comúnmente para las reacciones de oxidación.
Reducción: El borohidruro de sodio se utiliza a menudo para las reacciones de reducción.
Sustitución: Se pueden utilizar varios agentes halogenantes para las reacciones de sustitución.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede llevar a la formación de derivados hidroxilados, mientras que la sustitución puede introducir diferentes átomos de halógeno en los anillos aromáticos .
Comparación Con Compuestos Similares
Rimonabant es único en su clase como el primer antagonista selectivo del receptor CB1. varios otros compuestos comparten mecanismos de acción similares:
Taranabant: Otro antagonista del receptor CB1 con efectos similares en el apetito y el metabolismo.
Surinabant: Un antagonista selectivo del receptor CB1 investigado por su potencial en el tratamiento de la obesidad y los trastornos metabólicos.
Otenabant: Un antagonista del receptor CB1 con propiedades farmacológicas similares
This compound destaca por su desarrollo temprano y sus extensos estudios clínicos, a pesar de su eventual retirada del mercado debido a problemas de seguridad.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl3N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCPYUJPEARBJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046453 | |
| Record name | Rimonabant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Rimonabant | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015623 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.00e-03 g/L | |
| Record name | Rimonabant | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015623 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Rimonabant is a specific CB1 cannabinoid receptor antagonist. There is considerable evidence that the endocannabinoid (endogenous cannabinoid) system plays a significant role in appetitive drive and associated behaviours. It is therefore reasonable to hypothesize that the attenuation of the activity of this system would have therapeutic benefit in treating disorders that might have a component of excess appetitive drive or over-activity of the endocannabinoid system, such as obesity, ethanol and other drug abuse, and a variety of central nervous system and other disorders. | |
| Record name | Rimonabant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06155 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
168273-06-1, 158681-13-1 | |
| Record name | Rimonabant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168273-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rimonabant [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168273061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rimonabant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06155 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rimonabant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 168273-06-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIMONABANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RML78EN3XE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Rimonabant | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015623 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Rimonabant?
A1: this compound is a selective antagonist of the cannabinoid type 1 receptor (CB1 receptor). [, , , , , , , ]
Q2: How does this compound interact with the CB1 receptor?
A2: this compound acts as an inverse agonist/antagonist at the CB1 receptor. [, ] It binds to the receptor and blocks the actions of endocannabinoids, naturally occurring signaling molecules that activate the CB1 receptor. [, ]
Q3: What are the downstream effects of CB1 receptor blockade by this compound?
A3: Blocking CB1 receptors with this compound leads to several effects:
- Reduced appetite and food intake: This is primarily mediated through actions in the central nervous system, particularly in the hypothalamus. [, , , ]
- Increased energy expenditure: this compound promotes fat oxidation, potentially by directly influencing lipolysis in adipose tissue. [, ]
- Improved lipid profile: Treatment is associated with increased high-density lipoprotein (HDL) cholesterol levels and decreased triglyceride levels. [, , , , , ]
- Improved insulin sensitivity: While the mechanism is not fully understood, this compound appears to improve insulin sensitivity, at least partially independently of weight loss. [, , , ]
- Anti-inflammatory effects: this compound has demonstrated anti-inflammatory properties, possibly through reduced pro-inflammatory cytokine production and macrophage recruitment. []
Q4: What is the molecular formula and weight of this compound?
A4: While these details are not extensively discussed in the provided abstracts, this compound's molecular formula is C22H21ClF3N3O, and its molecular weight is 433.87 g/mol. This information can be found in publicly available chemical databases.
Q5: Is there information on spectroscopic data or material compatibility for this compound in these studies?
A5: The provided research abstracts primarily focus on this compound's biological activity and do not delve into detailed spectroscopic data or material compatibility assessments.
Q6: How does the structure of this compound relate to its activity?
A6: While specific SAR studies are not presented in these abstracts, the research highlights this compound's selectivity for the CB1 receptor. This suggests that modifications to its structure could alter its binding affinity and selectivity, potentially influencing its efficacy and side effect profile.
Q7: What evidence supports the efficacy of this compound in preclinical and clinical settings?
A7: this compound has shown efficacy in both preclinical and clinical studies:
- Animal models: this compound reduced food intake, body weight, and atherosclerosis in rodent models of obesity and dyslipidemia. [, , , ]
- Clinical trials: In several large clinical trials (RIO program), this compound (20 mg/day) consistently demonstrated significant reductions in body weight, waist circumference, and improvements in lipid profiles (HDL cholesterol, triglycerides) in obese and overweight patients. [, , , , , , ]
Q8: What are the major safety concerns associated with this compound use?
A8: A significant concern with this compound is its association with psychiatric side effects:
- Depression and anxiety: Increased incidence of depression and anxiety was observed in clinical trials, leading to its withdrawal from the market. [, , , , , ]
- Other adverse events: Nausea, dizziness, and gastrointestinal disturbances were also commonly reported. [, , , ]
Q9: Are there alternative compounds or strategies being explored for similar therapeutic applications?
A12: While not directly discussed in these studies, the research acknowledges the need for new pharmacological therapies for obesity and metabolic disorders due to limitations of lifestyle interventions. [] Alternative targets and compounds modulating different pathways involved in energy balance, appetite regulation, and lipid metabolism are continually being investigated.
Q10: What is the historical context of this compound's development and use?
A10: this compound was the first in a new class of selective CB1 receptor antagonists developed for treating obesity and related metabolic disorders. It generated substantial interest due to its novel mechanism of action and promising initial clinical trial results.
Q11: What are the implications of this compound's withdrawal from the market for future drug development in this field?
A11: this compound's withdrawal highlights the importance of carefully considering both the efficacy and safety profiles of new drugs, particularly those targeting the central nervous system. Future research should focus on developing compounds with improved safety profiles while retaining therapeutic benefits. This might involve exploring:
- Peripherally restricted CB1 antagonists: These could potentially minimize central nervous system side effects while maintaining beneficial metabolic actions. []
- Combination therapies: Combining agents with complementary mechanisms of action might allow for lower effective doses and potentially reduce side effects. []
- Personalized medicine approaches: Identifying genetic or other biomarkers that predict individual responses to treatment could optimize efficacy and minimize adverse events. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


